5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole
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Overview
Description
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trichloromethyl group, an ethoxy group, and a phenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-1-phenyl-1H-pyrazole with trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives .
Scientific Research Applications
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole: This compound shares the trichloromethyl and phenyl groups but has a different heterocyclic ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: Similar in having a halogenated methyl group, but with a pyridine ring instead of a pyrazole ring.
Uniqueness
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
639815-83-1 |
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Molecular Formula |
C12H11Cl3N2O |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
3-ethoxy-1-phenyl-5-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C12H11Cl3N2O/c1-2-18-11-8-10(12(13,14)15)17(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
HVDFJAXOEPEROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=C1)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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